![molecular formula C14H19BFNO3 B12838325 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a fluorinated benzene ring, which is further substituted with a cyclohexyl(methyl)carbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid typically involves the reaction of 2-fluorobenzeneboronic acid with cyclohexyl(methyl)carbamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its unique structure and reactivity.
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid in Suzuki–Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2-Fluorobenzeneboronic Acid: Lacks the cyclohexyl(methyl)carbamoyl group but has similar reactivity in coupling reactions.
Uniqueness
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is unique due to the presence of the cyclohexyl(methyl)carbamoyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules that require specific functional groups .
Eigenschaften
Molekularformel |
C14H19BFNO3 |
|---|---|
Molekulargewicht |
279.12 g/mol |
IUPAC-Name |
[5-[cyclohexyl(methyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H19BFNO3/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-13(16)12(9-10)15(19)20/h7-9,11,19-20H,2-6H2,1H3 |
InChI-Schlüssel |
PIAHGOURQDHKCB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C2CCCCC2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
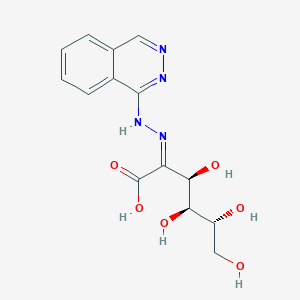
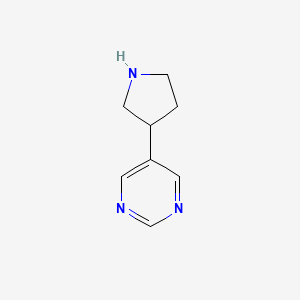

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
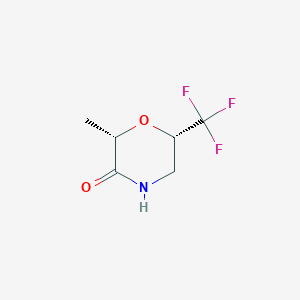

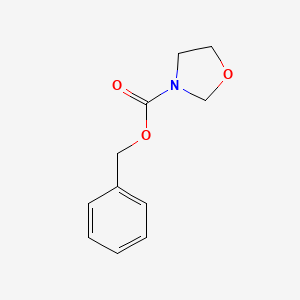
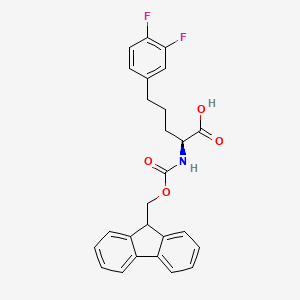
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)

